![molecular formula C22H20N4O4 B2607351 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2091116-27-5](/img/structure/B2607351.png)

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

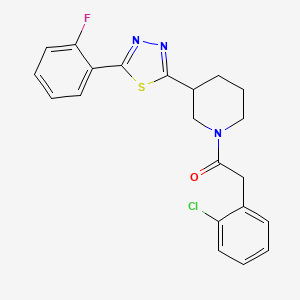

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis. The pyrrolidine ring is a common structure in many natural products and pharmaceuticals, contributing to their biological activity. The 1H-1,2,3-triazole moiety is a versatile scaffold that has been used in the design of a wide range of pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the Fmoc-protected pyrrolidine with the 1H-1,2,3-triazole-4-carboxylic acid . The Fmoc group can be introduced to the pyrrolidine using Fmoc-OSu in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the Fmoc-protected pyrrolidine and the 1H-1,2,3-triazole-4-carboxylic acid moieties . The Fmoc group is a bulky aromatic group, which could influence the overall conformation and reactivity of the molecule .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under basic conditions, revealing the free amine which can then react with another amino acid to form a peptide bond . The 1H-1,2,3-triazole moiety might undergo reactions with electrophiles or be used as a scaffold for further functionalization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid could confer acidity and polarity to the molecule . The Fmoc group is quite large and aromatic, which could impact the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Selective Sensing and Fluorescence Probes

One significant application of related chemical structures involves the development of chemosensors for selective sensing. For example, a study by Maity and Govindaraju (2010) demonstrated the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker through click chemistry. This fluoroionophore serves as a selective ratiometric and colorimetric chemosensor for Al(3+), leveraging internal charge transfer (ICT) mechanisms for sensing purposes (D. Maity & T. Govindaraju, 2010).

Protective Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is widely utilized in the protection of hydroxy-groups during synthetic processes. Gioeli and Chattopadhyaya (1982) highlighted its application in the synthesis of oligonucleotides, where the Fmoc group was used alongside various acid- and base-labile protecting groups. This versatility and the ease of removal under mild conditions make it invaluable in complex organic syntheses (C. Gioeli & J. Chattopadhyaya, 1982).

Liquid Scintillation and Photoluminescence

Another application involves the preparation of fluorene-based compounds for use in liquid scintillators and photoluminescent materials. Barnett et al. (1960) synthesized fluorene-2-carboxylic acid derivatives exhibiting excellent scintillation characteristics, indicating the compound's potential in radiation detection and photoluminescent applications (M. Barnett, G. Daub, F. Hayes, & D. Ott, 1960).

Polymer and Material Science

In material science, compounds structurally related to the query compound have been synthesized for the development of novel polymeric materials. Hsiao, Yang, and Lin (1999) described the synthesis of diphenylfluorene-based aromatic polyamides, highlighting their solubility, film-forming abilities, and thermal stability. These properties suggest their potential in creating advanced materials for electronics, coatings, and more (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c27-21(28)20-12-26(24-23-20)14-9-10-25(11-14)22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,12,14,19H,9-11,13H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWJJDIMZCPSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091116-27-5 |

Source

|

| Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2607269.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate](/img/structure/B2607283.png)

![Ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2607287.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2607288.png)

![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2607289.png)